molecular formula C14H18N2O3 B10875915 N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide

N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide

Cat. No.: B10875915
M. Wt: 262.30 g/mol
InChI Key: RBVYCDQIUXSYIR-UHFFFAOYSA-N
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Description

N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholinocarbonyl group attached to a phenyl ring, which is further connected to a propanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE typically involves the reaction of 2-(morpholinocarbonyl)benzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N1-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • N-(1-phenethyl-4-piperidinyl)propionanilide

Uniqueness

N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE is unique due to its morpholinocarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C14H18N2O3/c1-2-13(17)15-12-6-4-3-5-11(12)14(18)16-7-9-19-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,17)

InChI Key

RBVYCDQIUXSYIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2

Origin of Product

United States

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